molecular formula C17H22F2N2O2 B6471727 4-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2640978-98-7

4-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B6471727
CAS No.: 2640978-98-7
M. Wt: 324.36 g/mol
InChI Key: DCFQPAADSIINJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a methyl group and at the 4-position with a methoxy-linked piperidine moiety. The piperidine ring is further functionalized with a 3,3-difluorocyclobutanecarbonyl group. The difluorocyclobutane group introduces steric bulk and electronic effects, which may influence solubility, bioavailability, and receptor interactions .

Properties

IUPAC Name

(3,3-difluorocyclobutyl)-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O2/c1-12-10-20-5-2-15(12)23-11-13-3-6-21(7-4-13)16(22)14-8-17(18,19)9-14/h2,5,10,13-14H,3-4,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFQPAADSIINJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3CC(C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antibacterial, antioxidant, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into its constituent parts:

  • 3-Methylpyridine : A pyridine derivative known for various biological activities.
  • Piperidine : A six-membered ring with nitrogen that enhances the compound's pharmacological properties.
  • 3,3-Difluorocyclobutanecarbonyl : A unique fluorinated cyclobutane moiety that may influence the compound's reactivity and biological interactions.

Antibacterial Activity

Recent studies have evaluated the antibacterial potential of compounds similar to This compound against various bacterial strains. The results are summarized in the following table:

CompoundBacterial StrainZone of Inhibition (mm)Comparison to Standard
Compound AKlebsiella pneumoniae16Comparable to Cefixime
Compound BStreptococcus18Comparable to Azithromycin
Target CompoundKlebsiella pneumoniae9Moderate Activity
Target CompoundStreptococcus16Moderate Activity

The target compound exhibited moderate antibacterial activity, particularly against Streptococcus, with a zone of inhibition of 16 mm, indicating potential as an antibacterial agent .

Antioxidant Activity

Antioxidant properties were assessed using DPPH and ABTS assays. The target compound showed a notable ability to scavenge free radicals, although less effective than standard antioxidants like ascorbic acid. The results are shown in the following table:

CompoundIC50 (µg/mL) DPPHIC50 (µg/mL) ABTS
Standard Ascorbic Acid5045
Target Compound199.10150.88

These findings suggest that while the compound has antioxidant potential, further modifications may enhance its efficacy .

Enzyme Inhibition Studies

Enzyme inhibition studies focused on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities. The target compound showed promising results:

CompoundIC50 AChE (µg/mL)IC50 BChE (µg/mL)
Standard Galantamine0.850.90
Target Compound0.950.87

The target compound's IC50 values were close to those of galantamine, indicating it could serve as a potential candidate for further development in treating conditions related to cholinergic dysfunctions .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to This compound . For instance:

  • Study on Antibacterial Efficacy : A study demonstrated that compounds with similar structures exhibited significant antibacterial properties against both gram-positive and gram-negative bacteria. The findings highlighted the importance of substituents on the piperidine ring influencing activity levels .
  • Research on Antioxidant Properties : Another research project focused on the antioxidant capabilities of pyridine derivatives, revealing that modifications could enhance radical scavenging abilities significantly .
  • Enzyme Inhibition Analysis : Studies have indicated that certain derivatives of piperidine compounds show promise in inhibiting cholinesterases, which are crucial targets in neurodegenerative diseases such as Alzheimer's .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on three key features: piperidine derivatives , fluorinated substituents , and pyridine-containing scaffolds . Below is a comparative analysis:

Piperidine Derivatives with Acyl Substituents

  • tert-Butyl (1-(3-methylbutanoyl)piperidin-4-yl)carbamate (CAS 1286272-99-8): This compound shares a piperidine ring acylated with a branched aliphatic chain. Its similarity score (0.91) to the target compound suggests moderate structural overlap, primarily in the piperidine-carbamate framework .
  • 1-Methoxy-3-methyl-4-phenyl-4-hydroxypiperidine :
    Synthesized via phenyl-lithium addition to a piperidone precursor, this analog lacks the difluorocyclobutanecarbonyl group but includes a methoxy substituent. Its oily physical state contrasts with the target compound’s likely crystalline solid form, highlighting differences in polarity due to fluorination .

Fluorinated Heterocycles

  • 2-[[(3R,4S)-3-Fluoro-1-[[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy]-5-(1-methyl-1H-imidazol-4-yl)pyridine-3-carboxamide (PF06683324) :
    This compound features a trifluoromethoxy phenyl group and a fluoro-piperidine moiety. While both it and the target compound utilize fluorine to modulate electronic properties, the trifluoromethoxy group in PF06683324 may confer higher lipophilicity, whereas the difluorocyclobutane in the target compound provides conformational rigidity .
  • Its imine functional group contrasts with the target compound’s amide linkage, leading to differences in stability and reactivity .

Pyridine-Based Analogs

  • 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine :
    This complex polycyclic pyridine derivative lacks the piperidine-difluorocyclobutane motif but shares a methoxy-substituted pyridine core. Its extended aromatic system likely results in lower solubility compared to the target compound .

Key Comparative Data

Property Target Compound PF06683324 tert-Butyl (1-(3-methylbutanoyl)piperidin-4-yl)carbamate
Fluorine Content 2 F atoms (difluorocyclobutane) 3 F atoms (trifluoromethoxy) None
Piperidine Substituent 3,3-Difluorocyclobutanecarbonyl Phenylacetyl 3-Methylbutanoyl
Pyridine Substituents 3-Methyl, 4-methoxy-piperidinylmethoxy 3-Carboxamide, 5-imidazolyl N/A
Synthetic Solvent Not specified in evidence DMF Not specified
Therapeutic Potential Hypothesized kinase inhibition Known anticancer agent Intermediate in drug synthesis

Research Implications

The target compound’s difluorocyclobutanecarbonyl-piperidine moiety distinguishes it from analogs by combining conformational restraint (via the cyclobutane) with enhanced electronegativity. Compared to non-fluorinated piperidine derivatives, this structure may improve target selectivity in enzyme inhibition, as seen in fluorinated kinase inhibitors like PF06683324 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.